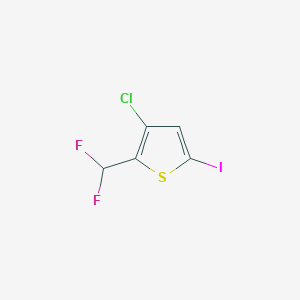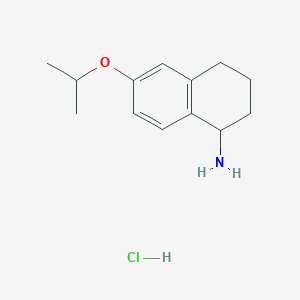
2-(1,4-Diazepan-1-yl)-2-methylpropanoicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,4-Diazepan-1-yl)-2-methylpropanoic acid hydrochloride is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-diazepan-1-yl)-2-methylpropanoic acid hydrochloride typically involves the formation of the diazepane ring followed by the introduction of the propanoic acid moiety. One common method involves the reductive amination of a suitable precursor, such as an aminoketone, using imine reductase enzymes. This method allows for the formation of chiral diazepanes with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing biocatalysts to achieve high yields and purity. The use of enzymatic methods is preferred due to their efficiency and environmental friendliness.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,4-Diazepan-1-yl)-2-methylpropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the diazepane ring or the propanoic acid moiety.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reductive amination typically uses imine reductase enzymes or chemical reducing agents such as sodium borohydride.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
2-(1,4-Diazepan-1-yl)-2-methylpropanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(1,4-diazepan-1-yl)-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate: This compound is structurally similar and shares some chemical properties.
1-(2-Fluorobenzyl)-1,4-diazepane dihydrochloride: Another related compound with potential pharmaceutical applications.
Uniqueness
2-(1,4-Diazepan-1-yl)-2-methylpropanoic acid hydrochloride is unique due to its specific structure, which allows for distinct interactions with biological targets. Its chiral nature and the ability to undergo various chemical modifications make it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H19ClN2O2 |
|---|---|
Poids moléculaire |
222.71 g/mol |
Nom IUPAC |
2-(1,4-diazepan-1-yl)-2-methylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,8(12)13)11-6-3-4-10-5-7-11;/h10H,3-7H2,1-2H3,(H,12,13);1H |
Clé InChI |
TVFQOJZLWURGRO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)O)N1CCCNCC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![({2-Methoxy-5-[(methylamino)methyl]phenyl}methyl)dimethylamine](/img/structure/B15308612.png)
![ethyl 3-[(1S)-1-aminopropyl]-1-methyl-1H-1,2,4-triazole-5-carboxylate hydrochloride](/img/structure/B15308620.png)





![{8-Aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol](/img/structure/B15308655.png)
![{4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B15308669.png)



![1',4'-Dihydro-2'h-spiro[piperidine-4,3'-quinoline]](/img/structure/B15308717.png)
![7-Amino-1-azaspiro[3.5]nonan-2-one](/img/structure/B15308718.png)
